molecular formula C35H32O2P+ B12671692 2-Methoxy-1,2-diphenyl-4-(triphenylphosphoranyl)-1-butanone CAS No. 22950-50-1

2-Methoxy-1,2-diphenyl-4-(triphenylphosphoranyl)-1-butanone

Cat. No.: B12671692
CAS No.: 22950-50-1
M. Wt: 515.6 g/mol
InChI Key: UERYBYTVDBNLTR-UHFFFAOYSA-N
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Description

2-Methoxy-1,2-diphenyl-4-(triphenylphosphoranyl)-1-butanone is a complex organic compound that features a methoxy group, diphenyl groups, and a triphenylphosphoranyl group attached to a butanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-1,2-diphenyl-4-(triphenylphosphoranyl)-1-butanone typically involves multi-step organic reactions. One possible route could involve the formation of the butanone backbone followed by the introduction of the methoxy, diphenyl, and triphenylphosphoranyl groups through various substitution and addition reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, would be optimized to achieve the desired product with high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This could include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and safety in the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-1,2-diphenyl-4-(triphenylphosphoranyl)-1-butanone can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different oxidation states or products.

    Reduction: Reduction reactions could lead to the formation of different reduced forms of the compound.

    Substitution: The methoxy, diphenyl, or triphenylphosphoranyl groups could be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation, including factors like temperature, pressure, and solvent choice.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce new functional groups into the molecule.

Scientific Research Applications

2-Methoxy-1,2-diphenyl-4-(triphenylphosphoranyl)-1-butanone could have various applications in scientific research, including:

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in biochemical studies or as a probe for studying biological processes.

    Medicine: Possible applications in drug development or as a pharmacological tool.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 2-Methoxy-1,2-diphenyl-4-(triphenylphosphoranyl)-1-butanone would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to changes in biological pathways or processes. Detailed studies would be required to elucidate these mechanisms and identify the key molecular targets.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other phosphoranyl-substituted butanones or methoxy-diphenyl derivatives. These compounds would share structural features with 2-Methoxy-1,2-diphenyl-4-(triphenylphosphoranyl)-1-butanone but differ in specific functional groups or substitution patterns.

Properties

CAS No.

22950-50-1

Molecular Formula

C35H32O2P+

Molecular Weight

515.6 g/mol

IUPAC Name

(3-methoxy-4-oxo-3,4-diphenylbutyl)-triphenylphosphanium

InChI

InChI=1S/C35H32O2P/c1-37-35(30-19-9-3-10-20-30,34(36)29-17-7-2-8-18-29)27-28-38(31-21-11-4-12-22-31,32-23-13-5-14-24-32)33-25-15-6-16-26-33/h2-26H,27-28H2,1H3/q+1

InChI Key

UERYBYTVDBNLTR-UHFFFAOYSA-N

Canonical SMILES

COC(CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)(C4=CC=CC=C4)C(=O)C5=CC=CC=C5

Origin of Product

United States

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